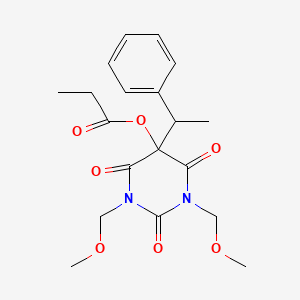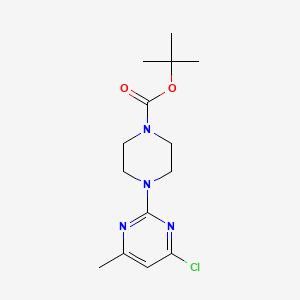
(2S)-2-tert-Butoxycarbonylamino-3-(2-nitrophenylamino)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group attached to the amino acid L-alanine. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-alanine . The nitrophenyl group can then be introduced through a nucleophilic substitution reaction using 2-nitrophenylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under mild conditions.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of free amine.
Applications De Recherche Scientifique
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]glutamic acid
- Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 4-nitrophenyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-3-[(2-nitrophenyl)amino]-L-alanine is unique due to the presence of both Boc and nitrophenyl groups, which confer distinct chemical properties. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
175211-37-7 |
|---|---|
Formule moléculaire |
C14H19N3O6 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
YKEQILJFMVLPPY-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)

![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)


![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)


![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)

